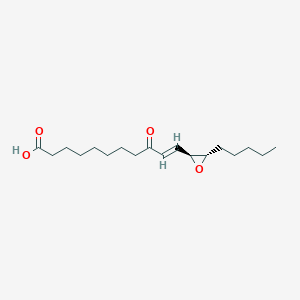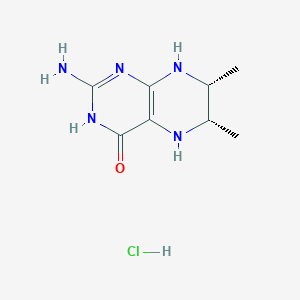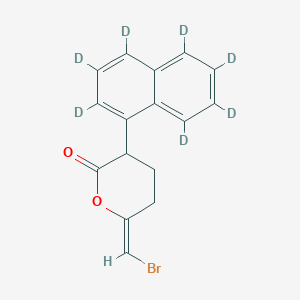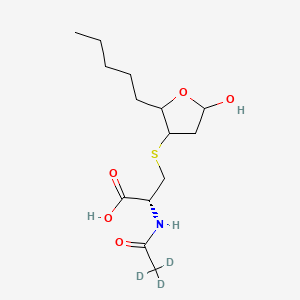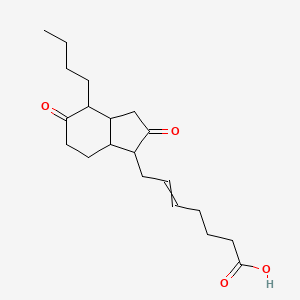
bicyclo-PGEM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. Bicyclo-PGEM is particularly significant due to its stability, which allows for more reliable measurements of Prostaglandin E2 metabolites in plasma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo-PGEM is synthesized through the alkalinization of plasma, which converts Prostaglandin E2 and its degradation products into the stable bicyclo compound . This process involves the use of a rabbit antiserum against this compound and a radiolabel produced by alkalinization of tritiated Prostaglandin E2 . The reaction conditions are carefully controlled to ensure the stability and accuracy of the final product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar alkalinization techniques. The process is optimized for high yield and purity, employing advanced chromatographic and extraction methods to isolate the compound . The production is carried out under stringent quality control measures to ensure consistency and reliability.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo-PGEM undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that have different functional groups attached .
Wissenschaftliche Forschungsanwendungen
Bicyclo-PGEM has a wide range of scientific research applications:
Wirkmechanismus
Bicyclo-PGEM exerts its effects by interacting with specific molecular targets and pathways involved in Prostaglandin E2 signaling . It binds to Prostaglandin receptors on cell surfaces, triggering a cascade of intracellular events that modulate inflammation, vasodilation, and other physiological processes . The stability of this compound allows for more accurate studies of these pathways, providing valuable insights into the role of Prostaglandins in health and disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin E2: The parent compound from which bicyclo-PGEM is derived.
13,14-dihydro-15-keto Prostaglandin E2: Another metabolite of Prostaglandin E2.
Prostaglandin F2α: A related Prostaglandin with different physiological effects.
Uniqueness
This compound is unique due to its stability, which makes it a valuable tool for studying Prostaglandin E2 metabolism . Unlike its parent compounds, this compound does not degrade rapidly, allowing for more reliable measurements and consistent results in scientific research .
Eigenschaften
IUPAC Name |
7-(4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl)hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZPIJMGKLVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

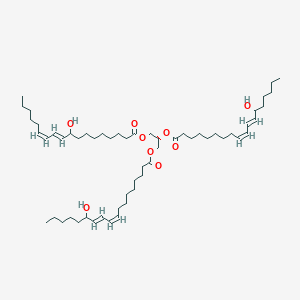

![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
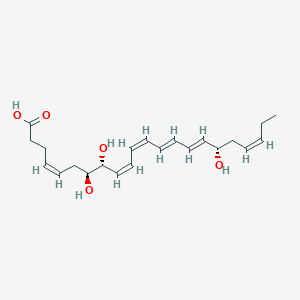
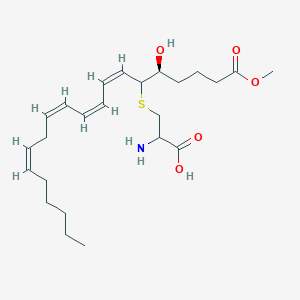
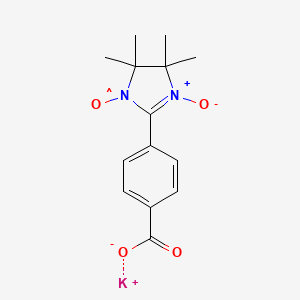
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)

